molecular formula C10H8N4O3 B7853282 4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one

4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one

Cat. No.: B7853282
M. Wt: 232.20 g/mol
InChI Key: WKZRCOKBOUFSBS-UHFFFAOYSA-N
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Description

4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one is an organic compound with the molecular formula C10H8N4O3 This compound is known for its unique structure, which includes a pyrazolone ring substituted with a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one typically involves the reaction of 4-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-nitroaniline with pyrazolone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazolones, and various condensation products, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolone ring may also play a role in binding to target proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one is unique due to its specific combination of a nitroaniline group and a pyrazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6,11H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRCOKBOUFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C2C=NNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC=C2C=NNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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